Thiophene, 2-methyl-5-(trifluoromethyl)-
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Overview
Description
Thiophene, 2-methyl-5-(trifluoromethyl)- is a heterocyclic compound with a five-membered ring structure containing one sulfur atom. The presence of a trifluoromethyl group at the 5-position and a methyl group at the 2-position makes this compound unique. Thiophene derivatives are known for their diverse applications in various fields, including material science, medicinal chemistry, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Thiophene, 2-methyl-5-(trifluoromethyl)-, can be achieved through several methods. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired derivative and its specific applications. For example, the Suzuki–Miyaura coupling reaction is widely used for the synthesis of thiophene derivatives due to its mild reaction conditions and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
Thiophene, 2-methyl-5-(trifluoromethyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert thiophene derivatives into their corresponding dihydro or tetrahydro forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene derivatives can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Thiophene, 2-methyl-5-(trifluoromethyl)- has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of Thiophene, 2-methyl-5-(trifluoromethyl)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene, 2-methyl-: Lacks the trifluoromethyl group, which can significantly alter its chemical and biological properties.
Thiophene, 2-(trifluoromethyl)-: Lacks the methyl group, which can affect its reactivity and applications.
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride: An aromatic amine with different functional groups, leading to distinct properties and applications.
Uniqueness
The presence of both the methyl and trifluoromethyl groups in Thiophene, 2-methyl-5-(trifluoromethyl)- makes it unique, as these groups can influence the compound’s electronic properties, reactivity, and biological activity. This combination of substituents can enhance its potential in various applications, from material science to medicinal chemistry .
Properties
Molecular Formula |
C6H5F3S |
---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
2-methyl-5-(trifluoromethyl)thiophene |
InChI |
InChI=1S/C6H5F3S/c1-4-2-3-5(10-4)6(7,8)9/h2-3H,1H3 |
InChI Key |
RSNNHKFOJCLWBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(F)(F)F |
Origin of Product |
United States |
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